molecular formula C18H20O4 B11037489 3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one

3-Hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one

Cat. No.: B11037489
M. Wt: 300.3 g/mol
InChI Key: GXYRDBNLTAFKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE is an organic compound that features both hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE typically involves multi-step organic reactions. One possible route could be:

    Aldol Condensation: Starting with 4-methoxybenzaldehyde and acetone, an aldol condensation reaction can be performed to form an intermediate.

    Reduction: The intermediate can be reduced using a suitable reducing agent like sodium borohydride to introduce the hydroxy group.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Corresponding ketone

    Reduction: Corresponding alcohol

    Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies:

Medicine

    Pharmaceuticals: Potential use in drug development due to its structural features.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE would depend on its specific application. For instance, if used in pharmaceuticals, it might interact with specific enzymes or receptors in the body. The hydroxy and methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A starting material in the synthesis.

    1,4-Bis(4-methoxyphenyl)-1-butanone: A related compound without the hydroxy group.

Uniqueness

3-HYDROXY-1,4-BIS(4-METHOXYPHENYL)-1-BUTANONE is unique due to the presence of both hydroxy and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-hydroxy-1,4-bis(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C18H20O4/c1-21-16-7-3-13(4-8-16)11-15(19)12-18(20)14-5-9-17(22-2)10-6-14/h3-10,15,19H,11-12H2,1-2H3

InChI Key

GXYRDBNLTAFKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.